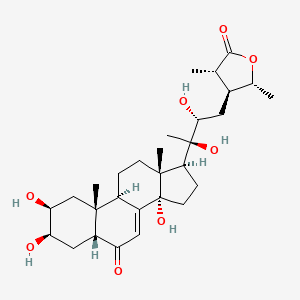

Cyasterone

Descripción general

Descripción

La ciastasterona es un ecdisteroide natural, una clase de esteroles polihidroxilados, derivados de las raíces de la planta Cyathula officinalis. Los ecdisteroides son conocidos por su papel en la muda y metamorfosis de insectos y crustáceos, pero también exhiben una amplia gama de actividades farmacológicas en humanos, incluyendo efectos anabólicos, adaptógenos y antiinflamatorios .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La ciastasterona se puede sintetizar mediante la extracción de componentes ecdisteroideos de las raíces y tallos de Cyathula officinalis. El proceso de extracción implica el uso de alcohol acuoso, seguido de concentración, dilución con agua y tratamiento con butanol. El solvente se destila luego y el residuo se cristaliza a partir de una mezcla de alcohol-acetona .

Métodos de producción industrial: La producción industrial de ciastasterona implica la extracción a gran escala de fuentes vegetales, particularmente de especies como Ajuga turkestanica y Cyathula officinalis. El proceso incluye múltiples pasos de extracción, purificación y cristalización para obtener ciastasterona de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La ciastasterona experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Una reacción notable es la interacción con paraiodobenzoylisotiocianato, lo que lleva a la formación de ciasteronoyl-tiocarbamatos .

Reactivos y condiciones comunes:

Oxidación: La ciastasterona se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando borohidruro de sodio o hidruro de aluminio y litio.

Productos principales:

Oxidación: Derivados oxidados de la ciastasterona.

Reducción: Formas reducidas de la ciastasterona con grupos hidroxilo alterados.

Sustitución: Ciastasteronoyl-tiocarbamatos y otros derivados sustituidos.

Aplicaciones Científicas De Investigación

Regenerative Medicine

Fracture Healing

Recent studies have demonstrated that Cyasterone significantly accelerates fracture healing by promoting the migration and osteogenic differentiation of mesenchymal stem cells (MSCs). In a study involving rat models with femoral fractures, treatment with this compound resulted in:

- Increased MSC Migration : this compound enhanced the number of MSCs in peripheral blood and their migration to injury sites.

- Osteogenic Differentiation : The compound promoted osteogenesis, leading to faster healing times for fractured femurs compared to untreated controls.

- Mechanistic Insights : The underlying mechanism involves the upregulation of SDF-1α levels, which is crucial for MSC mobilization and bone repair .

Table 1: Effects of this compound on Fracture Healing

| Parameter | Control Group | This compound Group |

|---|---|---|

| MSC Migration (cells/µL) | 150 ± 20 | 300 ± 25 |

| Healing Time (days) | 21 | 14 |

| SDF-1α Levels (pg/mL) | 50 ± 5 | 120 ± 10 |

Osteoporosis Treatment

Protection Against Steroid-Induced Osteonecrosis

This compound has shown protective effects against osteoporosis induced by glucocorticoids, particularly Dexamethasone. In a controlled study on rat bone marrow stem cells (BMSCs):

- Reduced Apoptosis : this compound significantly decreased the apoptosis rate in BMSCs exposed to Dexamethasone.

- Improved Bone Repair : Histological analysis revealed that this compound-treated rats exhibited better trabecular bone structure and reduced empty bone lacunae compared to the Dexamethasone group.

- Signaling Pathway Involvement : The protective effects were linked to the PI3K/AKT signaling pathway, highlighting its role in cellular survival and bone repair mechanisms .

Table 2: Impact of this compound on BMSC Viability

| Treatment Group | Apoptosis Rate (%) | Bcl-2 Expression (Relative Units) |

|---|---|---|

| Control | 6.72 ± 1.48 | 2.5 |

| Dexamethasone | 12.32 ± 0.68 | 1.0 |

| Dexamethasone + this compound | 9.74 ± 1.10 | 1.8 |

Cancer Research

Effects on Intestinal Flora and Tumor Suppression

This compound has been investigated for its potential anti-cancer properties, particularly in colorectal cancer models:

- Regulation of Gut Microbiota : In a study involving BRAFV600E-mutant mice, this compound treatment altered the composition of intestinal flora, increasing beneficial bacterial families while decreasing harmful ones.

- Tumor Suppression Mechanism : The compound's ability to modulate gut microbiota may contribute to its tumor-suppressive effects, suggesting a novel approach for cancer treatment .

Table 3: Changes in Gut Microbiota Composition Post-Cyasterone Treatment

| Bacterial Family | Control Group (%) | This compound Group (%) |

|---|---|---|

| Prevotellaceae | 15 | 25 |

| Lachnospiraceae | 20 | 10 |

| Muribaculaceae | 5 | 15 |

Mecanismo De Acción

La ciastasterona ejerce sus efectos a través de múltiples vías moleculares:

Antiinflamatorio: Inhibe la producción de citocinas proinflamatorias y la activación del inflamasoma NLRP3.

Estrés oxidativo: Reduce el estrés oxidativo al activar la vía del factor relacionado con el factor eritroide 2 nuclear (Nrf2).

Señalización celular: Implica la fosforilación de AKT (Ser473) y GSK3β (Ser9), lo que lleva a la regulación positiva de Nrf2.

Compuestos similares:

20-Hidroxiecdisona: Otro ecdisteroide bien estudiado con propiedades anabólicas y adaptógenas similares.

Ecdisterona: Conocido por su papel en la muda de insectos y posibles aplicaciones terapéuticas en humanos.

Singularidad: La ciastasterona es única debido a su estructura molecular específica y su capacidad para promover la reparación ósea y proteger contra la osteonecrosis y la lesión pulmonar aguda. Su interacción distintiva con vías moleculares como las vías Nrf2 y AKT/GSK3β la diferencia de otros ecdisteroides .

Comparación Con Compuestos Similares

20-Hydroxyecdysone: Another well-studied ecdysteroid with similar anabolic and adaptogenic properties.

Ecdysterone: Known for its role in insect molting and potential therapeutic applications in humans.

Uniqueness: Cyasterone is unique due to its specific molecular structure and its ability to promote bone healing and protect against osteonecrosis and acute lung injury. Its distinct interaction with molecular pathways like the Nrf2 and AKT/GSK3β pathways sets it apart from other ecdysteroids .

Propiedades

Número CAS |

17086-76-9 |

|---|---|

Fórmula molecular |

C29H44O8 |

Peso molecular |

520.7 g/mol |

Nombre IUPAC |

(3S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |

InChI |

InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16?,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |

Clave InChI |

NEFYSBQJYCICOG-AQHKCISRSA-N |

SMILES |

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |

SMILES isomérico |

C[C@H]1C([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |

SMILES canónico |

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cyasterone; AI3-44890; AI3 44890; AI344890 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of cyasterone?

A1: While the exact mechanism is not fully elucidated, this compound is known to exhibit its effects through interaction with ecdysteroid receptors (EcRs). These receptors are primarily known for their role in insect molting and metamorphosis. []

Q2: How does this compound's interaction with EcRs translate into its observed biological effects?

A2: Upon binding to EcRs, this compound can trigger a cascade of downstream signaling events. These events can lead to altered gene expression, influencing various cellular processes like growth, differentiation, and apoptosis. [, , ]

Q3: this compound has shown a protective effect in a rat model of steroid-induced osteonecrosis of the femoral head. What mechanisms are thought to be involved?

A3: Research suggests this compound can reduce apoptosis in rat bone marrow mesenchymal stem cells (BMSCs) induced by dexamethasone. This protective effect is believed to be mediated through the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation. [] Additionally, in a rat model of steroid-induced osteonecrosis, this compound was shown to reduce the percentage of empty bone lacunae, indicating its potential in promoting bone repair. []

Q4: A study found that this compound treatment altered the gut microbiota composition in a mouse model of colorectal cancer. Can you elaborate on the observed changes and their potential significance?

A4: this compound administration in a BRAFV600E-mutant mouse model of colorectal cancer led to an increased diversity of the gut microbiota. [] Notably, there was a significant increase in the abundance of beneficial bacteria like Prevotellaceae, Muribaculaceae, and Ruminococcaceae in treated mice compared to controls. [] Conversely, the abundance of Erysipelotrichaceae, a bacterial family associated with gut inflammation, showed a positive correlation with tumor weight. [] These findings suggest that modulation of the gut microbiota could be one of the mechanisms by which this compound exerts its anti-cancer effects.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C29H44O7 and a molecular weight of 504.64 g/mol. [, , ]

Q6: What spectroscopic data are available for the structural characterization of this compound?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is widely used for elucidating the structure of this compound. [, , ] Additionally, mass spectrometry (MS) and Infrared (IR) spectroscopy provide complementary information about the molecular mass, fragmentation patterns, and functional groups present in this compound. [, , , ] X-ray diffraction analysis has also been employed to confirm the stereochemistry of this compound and its derivatives. []

Q7: What is known about the stability of this compound under various storage conditions?

A7: While specific studies on this compound's stability are limited within the provided research, it's known that phytoecdysteroids can degrade under certain conditions. Factors such as temperature, light exposure, and pH can impact their stability. [, ]

Q8: Does this compound exhibit any catalytic properties?

A8: The provided research focuses primarily on the biological activity of this compound, and there's no evidence suggesting this compound possesses inherent catalytic properties.

Q9: Have there been any computational studies investigating this compound's interactions with its biological targets?

A9: Yes, molecular docking studies have been used to predict the binding affinity and interactions of this compound with target proteins like the COVID-19 main protease (Mpro). [] These studies provide valuable insights into the potential mechanisms of action and guide further experimental validation.

Q10: Are there any established QSAR (Quantitative Structure-Activity Relationship) models for this compound and its analogs?

A10: While QSAR models specific to this compound are not explicitly mentioned in the provided research, studies have explored the structure-activity relationships of ecdysteroids. [] These investigations aim to understand how modifications in the ecdysteroid structure, such as the presence or absence of hydroxyl groups at specific positions, can influence their biological activity, potency, and selectivity. [] Such information is valuable for designing and developing more potent and selective ecdysteroid analogs for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.